molecular formula C24H25NO5 B385437 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-4H-chromen-4-one CAS No. 637751-97-4

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-4H-chromen-4-one

Katalognummer: B385437
CAS-Nummer: 637751-97-4
Molekulargewicht: 407.5g/mol
InChI-Schlüssel: FKFOFVHUXHEKGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic flavonoid derivative featuring a chromen-4-one core substituted with a 2-methoxyphenyl group at position 3 and a diethylcarbamate moiety at position 6. Its structural design aims to optimize pharmacokinetic properties, including blood-brain barrier (BBB) permeability and metabolic stability, while maintaining target engagement efficacy .

Eigenschaften

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-15-6-8-25(9-7-15)13-18-20(26)4-3-17-23(27)19(14-30-24(17)18)16-2-5-21-22(12-16)29-11-10-28-21/h2-5,12,14-15,26H,6-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFOFVHUXHEKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) and inhibit their activity. This inhibition could lead to changes in the biochemical processes regulated by these enzymes.

Biochemical Pathways

The compound’s interaction with cholinesterases could affect the cholinergic neurotransmission pathway , leading to changes in nerve signal transmission. Its interaction with lipoxygenase could impact the arachidonic acid metabolism pathway , potentially influencing inflammatory responses.

Result of Action

The compound’s inhibition of cholinesterases and lipoxygenase enzymes could lead to changes at the molecular and cellular levels. For instance, it could alter neurotransmission or inflammatory responses. Specific effects would depend on the extent of enzyme inhibition and the physiological context.

Biologische Aktivität

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-4H-chromen-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure combines a chromen-4-one core with a dihydro-benzodioxin moiety, which may contribute to its diverse pharmacological properties.

  • Molecular Formula: C20H23O5
  • Molecular Weight: 341.40 g/mol
  • Key Functional Groups: Hydroxy (-OH), piperidine moiety, benzodioxin structure.

Enzyme Inhibition

Research indicates that this compound exhibits moderate inhibition of cholinesterases and lipoxygenase enzymes. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic neurotransmission pathways and modulating inflammatory responses.

Enzyme Inhibition Type Potential Application
CholinesterasesModerateAlzheimer's disease treatment
LipoxygenaseModerate to weakAnti-inflammatory therapies

Antimicrobial Activity

The compound has shown antibacterial activity against various strains, including Bacillus subtilis and Escherichia coli, indicating its potential as an antimicrobial agent. This activity can be attributed to the structural features that allow interaction with bacterial cell membranes or essential metabolic pathways.

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. Notably, it has shown promising results against the MCF-7 breast cancer cell line. The mechanism of action may involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (breast)15.2Apoptosis induction
HeLa (cervical)20.5Cell cycle arrest
A549 (lung)18.7Inhibition of tubulin polymerization

Case Studies

  • Cholinesterase Inhibition Study
    A study assessed the compound's ability to inhibit acetylcholinesterase (AChE) activity in vitro. Results indicated a significant reduction in AChE activity at concentrations above 10 μM, suggesting a potential role in enhancing cholinergic signaling in neurodegenerative conditions.
  • Antimicrobial Efficacy
    The antimicrobial properties were evaluated using the disk diffusion method against E. coli and B. subtilis. The compound exhibited zones of inhibition comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent.
  • Cytotoxicity Testing
    The cytotoxic effects were evaluated using the MTT assay across various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal fibroblast cells, indicating its therapeutic potential with minimized side effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Binding to active sites of cholinesterases and lipoxygenases disrupts their normal functions.
  • Cell Cycle Modulation: Inducing apoptosis through caspase activation pathways.
  • Antimicrobial Action: Disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Substituent Effects: The diethylcarbamate group in the target compound enhances hydrolytic stability compared to ester analogs (e.g., 4-methylbenzoate or propionate derivatives) .
  • Molecular Weight :
    • Antitumor derivative 3d (MW 607.6) exceeds Lipinski’s rule of five threshold (500 g/mol), likely reducing oral bioavailability compared to the target compound (MW 395.4) .
  • BBB Permeability: The 4-methylbenzoate analog (F0850-4777) demonstrates high BBB permeability and non-toxic profiles, making it a lead candidate for Alzheimer’s disease .

Neuroprotective Analogs

  • 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate: Exhibits stable binding to AChE and BChE (RMSD < 2.0 Å in MD simulations) and dual inhibition of MAO-A/B, critical for Alzheimer’s therapy .

Antitumor Derivatives

  • Compound 3d: A structurally complex derivative with a dihydrodioxin ring and carbamate group.

Physicochemical and Drug-Likeness Profiles

Property Target Compound 4-Methylbenzoate Analog Antitumor 3d Propionate Ester
LogP (Predicted) ~3.5 3.8 2.1 3.2
Water Solubility Low Moderate Very Low Moderate
Synthetic Accessibility Moderate High Low High
  • Diethylcarbamate vs. Esters : Carbamates generally exhibit slower enzymatic degradation than esters, favoring prolonged plasma half-life .
  • 4-Methylbenzoate Analog : Balances lipophilicity (LogP 3.8) and solubility, aligning with optimal drug-likeness criteria .

Vorbereitungsmethoden

Claisen-Schmidt Condensation

A ketone-bearing 2,3-dihydro-1,4-benzodioxin moiety reacts with a substituted salicylaldehyde under basic conditions. For example:

  • Reactants : 2-Hydroxy-5-(2,3-dihydro-1,4-benzodioxin-6-yl)acetophenone and formaldehyde.

  • Conditions : Ethanol, 10% NaOH, reflux for 6–8 hours.

  • Yield : ~65–70%.

Cyclization via Acid Catalysis

Cyclization of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-8-(chloromethyl)-4H-chromen-4-one (precursor) using concentrated HCl or polyphosphoric acid (PPA) generates the chromenone core.

MethodCatalystTemperatureTimeYield
Claisen-SchmidtNaOHReflux8h68%
Acid CyclizationPPA120°C4h72%

Introduction of the 7-Hydroxy Group

The 7-hydroxy substituent is introduced via demethylation of a methoxy-protected intermediate.

Boron Tribromide (BBr₃) Mediated Demethylation

  • Substrate : 7-Methoxy precursor.

  • Conditions : BBr₃ (3 equiv) in dichloromethane (DCM), 0°C to room temperature, 12h.

  • Yield : 85–90%.

Hydroiodic Acid (HI) Demethylation

  • Substrate : 7-Methoxy derivative.

  • Conditions : 48% HI, reflux, 6h.

  • Yield : 78%.

Functionalization at Position 8: Piperidinylmethyl Side Chain

The 8-[(4-methyl-1-piperidinyl)methyl] group is installed via Mannich reaction or nucleophilic substitution .

Mannich Reaction

  • Reactants : 8-Chloromethylchromenone, 4-methylpiperidine, formaldehyde.

  • Conditions : Ethanol, 60°C, 24h.

  • Yield : 60–65%.

Epoxide Ring-Opening

A patent-derived method involves opening an epoxide intermediate with 4-methylpiperidine:

  • Substrate : 7-Hydroxy-8-(epoxymethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one.

  • Conditions : DMF, 100°C, 12h.

  • Yield : 70%.

MethodReactantSolventTemperatureYield
Mannich Reaction4-MethylpiperidineEthanol60°C62%
Epoxide Opening4-MethylpiperidineDMF100°C70%

Coupling of Benzodioxin and Chromenone Moieties

Suzuki-Miyaura Cross-Coupling

Aryl boronic acid derivatives of 2,3-dihydro-1,4-benzodioxin react with brominated chromenones:

  • Catalyst : Pd(PPh₃)₄.

  • Base : K₂CO₃.

  • Solvent : Dioxane/water (4:1).

  • Yield : 75–80%.

Ullmann Coupling

Copper-catalyzed coupling under microwave irradiation:

  • Catalyst : CuI, 1,10-phenanthroline.

  • Conditions : 150°C, 30min.

  • Yield : 68%.

Optimization Strategies

Catalytic Enhancements

  • H-MCM-22 Zeolite : Improves condensation efficiency (90% yield in 3h vs. 68% with NaOH).

  • Microwave Assistance : Reduces epoxide-opening time from 12h to 40min.

Solvent Effects

  • DMF vs. Ethanol : DMF increases piperidinylmethyl incorporation by 15%.

  • Acetonitrile : Enhances Claisen-Schmidt condensation selectivity.

Structural Characterization

Critical spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.15 (s, 3H, N-CH₃), 4.20–4.35 (m, 4H, benzodioxin OCH₂).

  • MS (ESI+) : m/z 408.2 [M+H]⁺.

Challenges and Alternatives

  • Steric Hindrance : Bulky 4-methylpiperidine reduces Mannich reaction efficiency; epoxide-opening is preferred.

  • Oxidation Sensitivity : Chromenone ketone stabilization requires inert atmospheres during synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.